molecular formula C26H16Cl4N2 B11538100 N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]biphenyl-4,4'-diamine

N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]biphenyl-4,4'-diamine

Cat. No.: B11538100
M. Wt: 498.2 g/mol
InChI Key: GBDZKHYLYLAEIT-UHFFFAOYSA-N
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Description

(Z)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(Z)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by its multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(Z)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves the following steps:

    Formation of the Schiff Base: The initial step involves the condensation of 2,4-dichlorobenzaldehyde with an amine derivative of biphenyl. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Cyclization: The intermediate Schiff base undergoes cyclization to form the final product. This step may require specific conditions such as elevated temperatures and the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, often using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It may be incorporated into polymers or other materials to enhance their properties.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving aromatic interactions.

Medicine

    Drug Development:

Industry

    Pesticides: Possible use as an intermediate in the synthesis of agrochemicals.

    Dyes: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism by which (Z)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(Z)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and chlorine substituents enable it to bind to specific sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(Z)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(Z)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE
  • **(Z)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(Z)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE

Uniqueness

This compound’s uniqueness lies in its specific arrangement of aromatic rings and chlorine substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C26H16Cl4N2

Molecular Weight

498.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-[4-[4-[(2,4-dichlorophenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C26H16Cl4N2/c27-21-7-1-19(25(29)13-21)15-31-23-9-3-17(4-10-23)18-5-11-24(12-6-18)32-16-20-2-8-22(28)14-26(20)30/h1-16H

InChI Key

GBDZKHYLYLAEIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=CC3=C(C=C(C=C3)Cl)Cl)N=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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